molecular formula C20H27Cl3N2O B4428336 {4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride

{4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride

Cat. No.: B4428336
M. Wt: 417.8 g/mol
InChI Key: CDVZAILMVUZPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a piperidine ring and a chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Ether: The reaction between 4-chlorobenzyl alcohol and 4-hydroxybenzyl alcohol in the presence of a base such as sodium hydroxide to form the benzyl ether.

    Introduction of the Piperidine Ring: The benzyl ether is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to introduce the piperidine ring.

    Formation of the Amine: The resulting intermediate is then treated with a suitable amine, such as methylamine, under reductive amination conditions to form the final product.

    Formation of the Dihydrochloride Salt: The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

{4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride is unique due to its specific combination of a piperidine ring and a chlorobenzyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O.2ClH/c21-19-5-1-18(2-6-19)15-24-20-7-3-16(4-8-20)13-23-14-17-9-11-22-12-10-17;;/h1-8,17,22-23H,9-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVZAILMVUZPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride
Reactant of Route 3
{4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride
Reactant of Route 4
{4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
{4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
{4-[(4-Chlorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.